molecular formula C14H22N+ B14252667 N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium CAS No. 359715-59-6

N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium

Cat. No.: B14252667
CAS No.: 359715-59-6
M. Wt: 204.33 g/mol
InChI Key: BMCWIJULBPMLPS-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is a quaternary ammonium compound known for its unique structural properties and potential applications in various fields This compound features a cyclobutyl ring attached to a phenyl group, with a trimethylammonium substituent on the methanaminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 1-phenylcyclobutanemethanamine with methyl iodide under basic conditions to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or hydroxides replace the trimethylammonium group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or halide salts in organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amine groups.

    Substitution: Products with different nucleophiles replacing the trimethylammonium group.

Scientific Research Applications

N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes and proteins.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium exerts its effects is primarily through its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound can bind to specific protein targets, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-1-phenylmethanaminium bromide: Similar structure but with a different alkyl group.

    N,N,N-Trimethyl-1-cyclohexylmethanaminium: Similar quaternary ammonium structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

N,N,N-Trimethyl(1-phenylcyclobutyl)methanaminium is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other quaternary ammonium compounds. This uniqueness can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.

Properties

CAS No.

359715-59-6

Molecular Formula

C14H22N+

Molecular Weight

204.33 g/mol

IUPAC Name

trimethyl-[(1-phenylcyclobutyl)methyl]azanium

InChI

InChI=1S/C14H22N/c1-15(2,3)12-14(10-7-11-14)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3/q+1

InChI Key

BMCWIJULBPMLPS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1(CCC1)C2=CC=CC=C2

Origin of Product

United States

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